1-Pentyne, 3-ethoxy-3-ethyl-
Description
Contextualization within Modern Organic Synthesis and Molecular Design
In the field of modern organic synthesis, there is a continuous demand for versatile building blocks that enable the construction of complex molecular architectures with high precision. 1-Pentyne, 3-ethoxy-3-ethyl- serves as such a building block. Its structure, featuring a terminal alkyne, an ether linkage, and a quaternary carbon center, offers multiple points for chemical modification. Terminal alkynes are fundamental starting materials for a wide array of transformations, including coupling reactions, hydrogenations, and hydrations. The presence of the ethoxy group not only influences the molecule's polarity and solubility but also introduces the potential for ether cleavage or rearrangement reactions. The highly substituted nature of the propargylic position (the carbon adjacent to the triple bond) can be strategically employed to direct the stereochemical outcome of certain reactions and to build sterically hindered molecular frameworks that are often challenging to synthesize via other methods.
Significance of Alkynyl Ether Functional Groups in Contemporary Chemical Research
The alkynyl ether (or ynol ether) moiety, a key feature of 1-Pentyne, 3-ethoxy-3-ethyl-, is a functional group of growing importance in contemporary research. ucl.ac.uk Alkynyl ethers are classified as electron-rich alkynes, a characteristic that endows them with significant potential for carbon-carbon bond formation. acs.orgnih.gov The polarized nature of the triple bond in ynol ethers facilitates unique reactivity profiles that are exploited in the synthesis of complex molecules. ucl.ac.uk
Historically, the synthetic utility of alkynyl ethers was somewhat underexploited, largely due to concerns about their stability and the limited methods available for their preparation and isolation. ucl.ac.ukacs.org However, research over the past decade has demonstrated that ynol ethers, often generated in situ from stable precursors, can participate in a variety of valuable carbon-carbon bond-forming processes. acs.org These include sigmatropic rearrangements, such as the ucl.ac.ukucl.ac.uk-sigmatropic rearrangement of allyl alkynyl ethers, which can occur at very low temperatures to form new stereogenic centers. acs.orgnih.gov Furthermore, their unique reactivity has been harnessed in novel transformations like fluorohalogenative reactions to produce synthetically useful α,α-fluorohalo esters. ucl.ac.uk
Historical Trajectory and Current Research Status of Highly Substituted Alkynes and Ethers
The development of synthetic methods for highly substituted alkynes and ethers has been a significant focus of organic chemistry. The initial challenges in handling and preparing alkynyl ethers have been progressively overcome by new synthetic strategies. ucl.ac.uknih.gov A notable advancement is the development of a two-step procedure to convert α-alkoxy ketones into 1-alkynyl ethers via the formation of an enol triflate or phosphate, followed by base-induced elimination. nih.gov This method provides a mild and efficient route to a diverse range of alkynyl ethers. nih.gov
Current research continues to expand the toolkit for creating functionalized alkynes and ethers. For instance, methods have been reported for the regio- and stereoselective synthesis of highly substituted vinyl ethers through the trans-difunctionalization of alkynes with alcohols. chemrxiv.orgnih.govacs.orgntu.edu.sg While not directly producing alkynyl ethers, this research highlights the ongoing effort to control the substitution pattern around alkyne and ether functionalities. The synthesis of 1-Pentyne, 3-ethoxy-3-ethyl- itself can be approached through routes such as the deprotonation of a suitable precursor or via a double elimination reaction from a vicinal dihalide, showcasing classic and adaptable synthetic strategies. The study of these molecules often involves detailed spectroscopic analysis to confirm their complex structures.
Table 2: Key Spectroscopic Data for the Characterization of 1-Pentyne, 3-ethoxy-3-ethyl-
| Spectroscopic Technique | Key Signature | Interpretation |
|---|---|---|
| Infrared (IR) Spectroscopy | ~2100–2260 cm⁻¹ | Alkyne C≡C stretch |
| ~1100 cm⁻¹ | Ether C-O stretch | |
| ¹H NMR Spectroscopy | δ ~1.8–2.1 ppm (singlet) | Terminal alkyne proton |
| δ ~3.4–3.6 ppm | Ethoxy CH₂ group | |
| δ ~0.9–1.1 ppm | Ethyl CH₃ group | |
| ¹³C NMR Spectroscopy | δ ~65–85 ppm | Terminal alkyne carbons |
| δ ~75–80 ppm | Quaternary C3 carbon | |
| Mass Spectrometry | m/z 140 | Molecular ion peak (C₉H₁₆O⁺) |
| Fragmentation Patterns | Loss of ethoxy (–45 amu) and ethyl (–29 amu) groups |
Source:
Identified Research Gaps and Strategic Objectives for Comprehensive Investigation of 1-Pentyne, 3-ethoxy-3-ethyl-
Despite its identification as a useful synthetic building block, the academic literature reveals a landscape where the specific reactivity and full potential of 1-Pentyne, 3-ethoxy-3-ethyl- remain underexplored. While the chemistry of the broader class of alkynyl ethers is an active area of research, detailed studies focusing on this particular highly substituted derivative are not widely available. This represents a significant research gap.
Identified Research Gaps:
Detailed Reactivity Profile: There is a lack of comprehensive studies mapping the specific reactivity of 1-Pentyne, 3-ethoxy-3-ethyl- in a wide range of modern organic reactions. How the sterically demanding propargylic quaternary center influences the outcomes of catalysis, cycloadditions, or rearrangements is not fully understood.
Application in Target-Oriented Synthesis: While described as a building block, there are few published examples of its incorporation into the synthesis of more complex, high-value molecules such as natural products or pharmaceutical intermediates.
Biological Activity Characterization: The potential biological activity of the compound is noted as an area of ongoing investigation, indicating that its properties and potential applications in medicinal chemistry are yet to be fully elucidated.
Strategic Objectives:
Systematic Reactivity Mapping: A primary objective should be the systematic investigation of the compound's behavior in key synthetic transformations (e.g., Sonogashira, Heck, and Click reactions; hydrofunctionalizations; Pauson-Khand reactions). This would establish its utility and limitations as a synthetic precursor.
Exploration of Stereoselective Transformations: Research should be directed towards leveraging the unique substitution pattern of the molecule to control stereochemistry in asymmetric synthesis.
Elucidation of Biological Potential: A comprehensive screening of 1-Pentyne, 3-ethoxy-3-ethyl- and its simple derivatives for various biological activities would address the current knowledge gap and could unveil novel applications in medicinal science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-3-ethylpent-1-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-5-9(6-2,7-3)10-8-4/h1H,6-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUPEHRSFQFPLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339742 | |
| Record name | 1-Pentyne, 3-ethoxy-3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53966-56-6 | |
| Record name | 1-Pentyne, 3-ethoxy-3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethoxy-3-ethylpent-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 1 Pentyne, 3 Ethoxy 3 Ethyl
Retrosynthetic Analysis and Strategic Disconnections for 1-Pentyne, 3-ethoxy-3-ethyl-
Retrosynthetic analysis of 1-Pentyne, 3-ethoxy-3-ethyl- reveals two primary strategic disconnections. The first is the ether bond, leading to a tertiary propargylic alcohol and an ethylating agent. The second is the carbon-carbon bond that forms the tertiary alcohol, which points to a ketone and an ethynyl (B1212043) anion equivalent as key synthons.
Figure 1: Retrosynthetic Analysis of 1-Pentyne, 3-ethoxy-3-ethyl-
This analysis suggests a convergent synthetic strategy. The first phase involves the synthesis of the tertiary propargylic alcohol, 3-ethyl-1-pentyn-3-ol (B1294680), through the addition of an ethynyl nucleophile to 3-pentanone (B124093). The second phase is the etherification of this tertiary alcohol to introduce the ethoxy group.
Classical and Emerging Carbon-Carbon Bond Forming Reactions for Alkynyl Ether Construction
The creation of the carbon skeleton of 1-Pentyne, 3-ethoxy-3-ethyl- hinges on the formation of a C(sp3)-C(sp) bond to generate the tertiary propargylic alcohol intermediate.
Alkynylation of ketones is a fundamental and widely used method for the synthesis of tertiary propargylic alcohols. wikipedia.orgresearchgate.net This typically involves the reaction of a ketone with a metal acetylide. For the synthesis of 3-ethyl-1-pentyn-3-ol, the reaction of 3-pentanone with an ethynyl anion equivalent is the most direct approach.
A common method for this transformation is the use of a Grignard reagent, such as ethynylmagnesium bromide, reacting with the ketone in an appropriate solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.orgkhanacademy.orgebsco.compressbooks.pub The reaction proceeds via nucleophilic addition of the acetylide to the carbonyl carbon of the ketone.
| Reactant 1 | Reactant 2 | Product | Conditions |
| 3-Pentanone | Ethynylmagnesium bromide | 3-Ethyl-1-pentyn-3-ol | THF, low temperature to room temperature |
| 3-Pentanone | Lithium acetylide | 3-Ethyl-1-pentyn-3-ol | Liquid ammonia (B1221849) or THF |
| 3-Pentanone | Sodium acetylide | 3-Ethyl-1-pentyn-3-ol | Liquid ammonia or THF |
While the user's outline mentions "arylation," this is not directly applicable to the synthesis of the aliphatic target molecule 1-Pentyne, 3-ethoxy-3-ethyl-.
While direct alkynylation of a ketone is a primary route, cross-coupling reactions can also be considered, particularly for the synthesis of more complex alkynes. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming C(sp2)-C(sp) bonds. wikipedia.orgorganic-chemistry.orglibretexts.org In the context of 1-Pentyne, 3-ethoxy-3-ethyl-, a hypothetical Sonogashira approach is less direct but could involve coupling a protected form of a propargyl alcohol derivative. However, for this specific target, direct alkynylation of the corresponding ketone is generally more efficient.
More relevant to the C(sp3)-C(sp) bond formation is the Negishi coupling, which can couple alkylzinc reagents with alkynyl halides. However, the alkynylation of a ketone remains the more straightforward and commonly employed strategy for this particular molecular framework.
Etherification Protocols for the Generation of the Ethoxy Moiety in 1-Pentyne, 3-ethoxy-3-ethyl-
The introduction of the ethoxy group onto the tertiary propargylic alcohol presents a synthetic challenge due to the steric hindrance of the tertiary carbon and the potential for competing elimination reactions.
The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.combyjus.commasterorganicchemistry.com In this case, the sodium or potassium salt of 3-ethyl-1-pentyn-3-ol would be reacted with an ethyl halide such as ethyl bromide or ethyl iodide.
However, the application of the Williamson synthesis to tertiary alcohols is often problematic. wikipedia.orgmasterorganicchemistry.com The alkoxide, being a strong base, can promote the E2 elimination of the alkyl halide, leading to the formation of ethene as a byproduct and regeneration of the starting alcohol. To circumvent this, specific conditions and reagents can be employed. The use of a less-hindered primary alkyl halide (ethyl halide) is crucial. wikipedia.org The reaction may also be facilitated by using a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide. masterorganicchemistry.com
| Alcohol | Base | Alkylating Agent | Product | Potential Side Product |
| 3-Ethyl-1-pentyn-3-ol | NaH | Ethyl bromide | 1-Pentyne, 3-ethoxy-3-ethyl- | Ethene |
| 3-Ethyl-1-pentyn-3-ol | KH | Ethyl iodide | 1-Pentyne, 3-ethoxy-3-ethyl- | Ethene |
Alternative methods for the O-alkylation of tertiary alcohols have been developed, sometimes employing catalysts to facilitate the reaction under milder conditions. rsc.org For instance, silver salts have been used to catalyze the O-alkylation of alcohols with alkyl halides. researchgate.net
The direct acid-catalyzed etherification of a tertiary alcohol with a primary alcohol (in this case, ethanol) is generally not a viable method due to the propensity of the tertiary alcohol to eliminate water under acidic conditions to form an alkene.
A more advanced approach could involve the reaction of the tertiary alcohol with an enol ether. For example, the reaction of an alcohol with an activated enol ether can lead to the formation of an ether linkage. However, for the specific synthesis of 1-Pentyne, 3-ethoxy-3-ethyl-, this is a less common and more complex route compared to a modified Williamson synthesis.
The etherification of propargylic alcohols can also be achieved using specific catalysts. For instance, cationic ruthenium allenylidene complexes have been shown to catalyze the etherification of secondary and tertiary propargylic alcohols with primary and secondary alcohols. umsl.edu Iron(III) chloride has also been used as a catalyst for the substitution reaction of propargylic alcohols with various nucleophiles, including alcohols. organic-chemistry.org These catalytic methods can offer an advantage by avoiding the use of strong bases, thus minimizing elimination side reactions. rsc.org
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 3-Ethyl-1-pentyn-3-ol | Ethanol (B145695) | Cationic Ruthenium Complex | 1-Pentyne, 3-ethoxy-3-ethyl- |
| 3-Ethyl-1-pentyn-3-ol | Ethanol | FeCl₃ | 1-Pentyne, 3-ethoxy-3-ethyl- |
Novel Catalytic Systems and Reagents for the Synthesis of 1-Pentyne, 3-ethoxy-3-ethyl-
The formation of the ether linkage and the preservation of the terminal alkyne in 1-Pentyne, 3-ethoxy-3-ethyl- are the primary challenges in its synthesis. Modern catalysis offers powerful tools to achieve this transformation efficiently.
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful methods for forming C-O bonds, which are central to the structure of 1-Pentyne, 3-ethoxy-3-ethyl-. nih.gov Catalysts based on palladium, gold, and copper are particularly relevant.
Palladium-catalyzed reactions, such as variations of the Buchwald-Hartwig and Ullmann couplings, are instrumental in forming aryl ethers and could be adapted for alkynyl ether synthesis. nih.gov These reactions typically involve the oxidative addition of a palladium(0) complex to a halide, followed by reaction with an alcohol and subsequent reductive elimination to form the ether product. nih.gov For a molecule like 1-Pentyne, 3-ethoxy-3-ethyl-, a plausible route could involve the coupling of a metal acetylide with an appropriate electrophile catalyzed by a palladium complex. The choice of palladium source, such as Pd/C or (PPh₃)₂PdCl₂, can influence the reaction's effectiveness. beilstein-journals.org
Gold catalysts have emerged as exceptionally effective for activating alkynes toward nucleophilic attack. jst.go.jpresearchgate.net Cationic gold(I) complexes, in particular, can activate the C≡C triple bond of a propargylic alcohol derivative, facilitating an intramolecular or intermolecular reaction with an alcohol. jst.go.jprsc.org For the synthesis of 1-Pentyne, 3-ethoxy-3-ethyl-, a gold-catalyzed reaction between a suitable terminal alkyne and an acetal (B89532) or alcohol could be a viable strategy. jst.go.jp Research has shown that gold catalysts with bulky ligands are particularly effective for producing propargylic ethers. jst.go.jp
Copper catalysis, often used in conjunction with palladium in Sonogashira-type couplings, is also crucial. beilstein-journals.org In the context of ether synthesis, copper-catalyzed Ullmann-type reactions represent a classic and still relevant method for forming C-O bonds, which can be significantly accelerated by the use of appropriate ligands. beilstein-journals.orgnih.gov
The table below illustrates the performance of various transition metal catalysts in analogous alkynylation and etherification reactions, providing a basis for selecting a system for the synthesis of 1-Pentyne, 3-ethoxy-3-ethyl-.
| Catalyst System | Substrates | Product Type | Yield | Reference |
| Pd/C–CuI | 4-chlorothieno[2,3-d]pyrimidine, Phenylacetylene | Alkynyl-substituted heterocycle | 90% | beilstein-journals.org |
| IPrAu(BTZ-H)OTf | Acetal, Terminal Alkyne | Propargylic Ether | Excellent | jst.go.jp |
| Pd(OAc)₂ / CuCl₂ | Alkenyl ether, Alkynyl oxime ether | Polycyclic dihydrobenzofuran | 41-86% | rsc.org |
| NiCl₂(dppe) | Phenylacetylene | Benzene (B151609) derivatives (Cyclotrimerization) | High | acs.org |
This table presents data from reactions on model substrates analogous to the synthesis of 1-Pentyne, 3-ethoxy-3-ethyl- to illustrate catalyst efficacy.
Beyond transition metals, organocatalysis and biocatalysis are emerging as powerful, complementary strategies for complex organic synthesis.
Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the cost and potential toxicity of metal catalysts. For alkynyl ether synthesis, organocatalytic approaches could involve the activation of substrates using iminium ions or Brønsted acids. beilstein-journals.orgresearchgate.net For instance, ethylenediamine (B42938) diacetate (EDDA) has been used effectively in domino reactions involving O-(arylpropynyloxy)salicylaldehydes to create complex polycyclic systems, demonstrating the potential of organocatalysis in manipulating alkynyl ethers. researchgate.net While direct application to 1-Pentyne, 3-ethoxy-3-ethyl- is not documented, these principles suggest that chiral amines or phosphoric acids could catalyze key bond-forming steps.
Biocatalysis employs enzymes to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild conditions. acs.org While the biocatalytic synthesis of 1-Pentyne, 3-ethoxy-3-ethyl- has not been reported, enzymes capable of forming ether bonds are known. chemrxiv.org For example, SAM-dependent methyltransferases can form aromatic and aliphatic ethers, and engineered enzymes could potentially be adapted for this specific substrate. acs.org Furthermore, biocatalysis has been successfully applied to produce antiviral agents containing complex functionalities like alkynyl groups, showcasing the potential for enzymes to handle such reactive moieties. rsc.org The use of promiscuous enzymes, such as certain archaeal prenyltransferases that form ether bonds, could be explored for novel alkylation reactions. chemrxiv.org
Optimization of Reaction Conditions and Process Development for Scalable Production of 1-Pentyne, 3-ethoxy-3-ethyl-
For any synthetic method to be practical, especially for scalable production, rigorous optimization of reaction conditions is essential. This involves a systematic study of solvents, temperature, and the effects of ligands and additives to maximize yield and purity.
The choice of solvent can dramatically influence the outcome of a reaction by affecting substrate solubility, catalyst stability, and the reaction pathway itself. In the synthesis of alkynyl ethers and related compounds, both protic and aprotic solvents have been used effectively.
In gold-catalyzed reactions to form propargylic ethers, ether-based solvents such as tetrahydrofuran (THF), cyclopentyl methyl ether (CPME), and 1,4-dioxane (B91453) have been shown to be highly effective. jst.go.jp For palladium-catalyzed coupling reactions, polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) are common, although alcohols like methanol (B129727) have also proven superior in certain cases. beilstein-journals.org The use of a protic solvent like methanol can sometimes lead to side reactions, such as solvolysis, competing with the desired C-C or C-O bond formation. beilstein-journals.orgrsc.org
Temperature is another critical parameter. Many modern catalytic reactions are designed to run at or near room temperature to improve functional group tolerance and reduce energy consumption. jst.go.jpnih.gov However, some couplings may require elevated temperatures (e.g., 60-80 °C) to achieve a reasonable reaction rate. beilstein-journals.org Low-temperature conditions, such as -78 °C, are often necessary when dealing with unstable intermediates, as seen in the synthesis of some alkynyl ethers via elimination, to prevent decomposition or undesired rearrangements. nih.gov
The following table summarizes the impact of solvents on a model Sonogashira coupling reaction, highlighting the critical role of the reaction medium.
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | MeOH | 10 | 90 |
| 2 | THF | 10 | 75 |
| 3 | Acetonitrile | 10 | 80 |
| 4 | 1,4-Dioxane | 15 | 82 |
| 5 | DMF | 15 | 85 |
Data adapted from a study on the synthesis of 4-alkynylthieno[2,3-d]pyrimidines, demonstrating solvent effects in a Pd/C–Cu catalyzed reaction. beilstein-journals.org
In transition metal catalysis, ligands play a pivotal role in stabilizing the metal center and modulating its reactivity, which directly impacts the yield, selectivity, and scope of the reaction.
For palladium-catalyzed etherification or amination, chelating phosphine (B1218219) ligands like 1,1'-bis(diphenylphosphino)ferrocene (DPPF) are often used to promote reductive elimination and suppress side reactions. nih.gov In nickel-catalyzed alkyne cyclotrimerizations, phosphine ligands are known to favor the formation of benzene derivatives. acs.org For gold-catalyzed reactions, bulky ligands such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr) have been found to promote the synthesis of propargylic ethers. jst.go.jp
Similarly, in copper-catalyzed Ullmann ether synthesis, the addition of N,N- or N,O-chelating ligands can dramatically accelerate the reaction and allow for lower temperatures. beilstein-journals.orgnih.gov A screening of 56 structurally diverse ligands for a model Ullmann coupling found that N-methylated amino acid-derived ligands and N,N-ligands with small bite angles were particularly effective. beilstein-journals.orgnih.gov
Additives, such as a co-catalyst (e.g., CuI in Sonogashira couplings) or a base (e.g., K₃PO₄ or Et₃N), are also critical components. beilstein-journals.orgbeilstein-journals.org The base is required to deprotonate a nucleophile or neutralize acid formed during the reaction, and its strength and solubility can significantly affect the reaction's progress.
Mechanistic Investigations into the Reactivity and Transformations of 1 Pentyne, 3 Ethoxy 3 Ethyl
Theoretical Studies on Electrophilic and Nucleophilic Additions to the Alkyne Moiety
Predicted Hydration and Hydrohalogenation Pathways and Regioselectivity
Based on general principles of alkyne chemistry, the hydration of 1-pentyne, 3-ethoxy-3-ethyl- would likely follow Markovnikov's rule. Acid-catalyzed hydration, typically using aqueous sulfuric acid and a mercury(II) salt catalyst, would be expected to yield a ketone after the tautomerization of the initial enol intermediate. The electrophilic addition of the proton would occur at the terminal carbon (C1), leading to the formation of a vinyl cation at the more substituted carbon (C2). Subsequent attack by water would result in the formation of an enol, which would then tautomerize to the corresponding methyl ketone.
Hydrohalogenation with reagents like HCl or HBr would also be predicted to follow Markovnikov's rule. The hydrogen atom would add to the terminal carbon, and the halide would add to the second carbon of the alkyne. The presence of the bulky 3-ethoxy-3-ethyl group might sterically hinder the approach of reagents, but it is not expected to change the fundamental regioselectivity of the reaction.
Predicted Halogenation and Oxymercuration Reaction Mechanisms
Halogenation with one equivalent of a halogen, such as Br₂ or Cl₂, would likely result in the anti-addition of the halogen atoms across the triple bond, forming a dihaloalkene. The reaction is expected to proceed through a cyclic halonium ion intermediate. The addition of a second equivalent of the halogen would lead to a tetrahaloalkane.
Oxymercuration-demercuration is another method for the hydration of alkynes. Treatment of 1-pentyne, 3-ethoxy-3-ethyl- with mercury(II) sulfate (B86663) in aqueous sulfuric acid would lead to the formation of a vinylmercury intermediate, consistent with Markovnikov regioselectivity. Subsequent demercuration would yield the same methyl ketone product as direct acid-catalyzed hydration.
Theoretical Cycloaddition Reactions Involving 1-Pentyne, 3-ethoxy-3-ethyl-
Predicted Diels-Alder and Related Pericyclic Processes
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org Alkynes can act as dienophiles in this reaction. 1-Pentyne, 3-ethoxy-3-ethyl-, as a terminal alkyne, could theoretically react with a conjugated diene to form a cyclohexadiene derivative. wikipedia.orgmasterorganicchemistry.com The rate of the reaction is generally enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. masterorganicchemistry.comyoutube.com The ethoxy and ethyl groups on the pentyne are not strongly electron-withdrawing, suggesting it may not be a highly reactive dienophile in standard Diels-Alder reactions. masterorganicchemistry.com
Predicted [2+3] Cycloadditions (e.g., Azide-Alkyne Cycloaddition)
The azide-alkyne Huisgen cycloaddition is a 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole. wikipedia.org This reaction is a prominent example of "click chemistry." beilstein-journals.org 1-Pentyne, 3-ethoxy-3-ethyl-, being a terminal alkyne, would be a suitable substrate for this type of reaction. The copper(I)-catalyzed version of this reaction (CuAAC) is known for its high efficiency and regioselectivity, typically yielding the 1,4-disubstituted triazole isomer. wikipedia.orgbeilstein-journals.orgbeilstein-journals.org A ruthenium-catalyzed variant (RuAAC) can produce the 1,5-regioisomer and can also be used with internal alkynes. wikipedia.org
Predicted Rearrangement Reactions and Isomerizations of 1-Pentyne, 3-ethoxy-3-ethyl-
Terminal alkynes can undergo isomerization to internal alkynes under basic conditions. This typically involves the deprotonation of a methylene (B1212753) group adjacent to the triple bond, followed by reprotonation to form the more thermodynamically stable internal alkyne. However, in the case of 1-pentyne, 3-ethoxy-3-ethyl-, there are no protons on the carbon atom adjacent to the alkyne (C3). Therefore, a simple base-catalyzed isomerization to an internal alkyne is not a feasible pathway for this specific compound. Other types of rearrangements, such as those involving the ether linkage under strongly acidic conditions, are theoretically possible but have not been documented for this molecule.
Mechanistic Aspects of Anionic and Cationic Rearrangements
Anionic rearrangements of 1-Pentyne, 3-ethoxy-3-ethyl- would primarily involve the acetylide anion formed upon deprotonation of the terminal alkyne. This nucleophilic species can participate in various reactions, including intramolecular cyclizations if an appropriate electrophilic site is present within the molecule. The formation of allene (B1206475) intermediates during the alkyne zipper reaction is a key example of an anionic rearrangement pathway. wikipedia.orgmdpi.com
Cationic rearrangements could be initiated by the protonation of the ethoxy group under strongly acidic conditions, leading to an oxonium ion. libretexts.org Loss of ethanol (B145695) would generate a tertiary carbocation at the C3 position. This carbocation could then undergo rearrangement to a more stable species, if such a pathway is available, or be trapped by a nucleophile. Given the tertiary nature of the carbon bearing the ethoxy group, an SN1-type mechanism is plausible for reactions involving this center. longdom.orgchemistrysteps.com Furthermore, propargyl alcohols and their derivatives can undergo cationic rearrangements, often induced by electrophiles or Lewis acids, leading to various products such as α-haloenones or indanones depending on the substrate and reaction conditions. nih.govrsc.org While 1-Pentyne, 3-ethoxy-3-ethyl- is not a propargylic alcohol, understanding these related rearrangements provides context for its potential reactivity under cationic conditions.
Functional Group Interconversions of the Ethoxy Group
The ethoxy group in 1-Pentyne, 3-ethoxy-3-ethyl- is a relatively stable ether linkage. However, it can be cleaved or transformed under specific reaction conditions.
The most common method for the cleavage of ethers is treatment with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgchemistrysteps.commasterorganicchemistry.compressbooks.pubwikipedia.org The reaction mechanism typically involves the initial protonation of the ether oxygen to form a good leaving group (ethanol). masterorganicchemistry.commasterorganicchemistry.com Subsequent nucleophilic attack by the halide ion on one of the adjacent carbon atoms cleaves the C-O bond. In the case of 1-Pentyne, 3-ethoxy-3-ethyl-, the tertiary nature of the carbon atom attached to the oxygen suggests that the cleavage would likely proceed through an SN1 mechanism. libretexts.orglongdom.orgchemistrysteps.comwikipedia.org This would involve the formation of a tertiary carbocation after the departure of ethanol, which would then be attacked by the halide nucleophile.
Derivatization of the ethoxy group is less common than cleavage but can be achieved for analytical purposes. For instance, in mass spectrometry, derivatization is used to create more volatile or easily ionizable compounds. chromatographyonline.comlibretexts.orgwelch-us.comresearchgate.netsigmaaldrich.com While the ethoxy group itself is not typically derivatized directly, its cleavage to a hydroxyl group would open up numerous possibilities for derivatization, such as silylation or acylation. chromatographyonline.comsigmaaldrich.com
Radical reactions involving ethers often proceed via hydrogen abstraction from a carbon atom alpha to the ether oxygen. nih.gov This is because the resulting radical is stabilized by the adjacent oxygen atom. In the case of 1-Pentyne, 3-ethoxy-3-ethyl-, a radical initiator could lead to the formation of a radical at the methylene carbon of the ethoxy group or at the tertiary carbon (C3). The subsequent fate of this radical intermediate could involve fragmentation, rearrangement, or reaction with other species in the medium. The presence of the alkyne functionality could also influence the course of radical reactions, potentially leading to intramolecular cyclizations or other complex transformations.
Kinetic and Thermodynamic Studies of 1-Pentyne, 3-ethoxy-3-ethyl- Reactions
Due to the absence of specific experimental data for 1-Pentyne, 3-ethoxy-3-ethyl-, the following discussion on kinetic and thermodynamic parameters is based on general principles and data from analogous systems.
Rate = k[Alkyne][Base]
The activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined by studying the temperature dependence of the rate constant (k) using the Arrhenius equation.
For the acid-catalyzed cleavage of the ethoxy group, if the reaction proceeds via an SN1 mechanism, the rate-determining step would be the formation of the tertiary carbocation. The rate law would therefore be first order in the protonated ether.
Rate = k[Protonated Ether]
The following table provides hypothetical kinetic data for the base-catalyzed isomerization of 1-Pentyne, 3-ethoxy-3-ethyl- to illustrate the determination of the rate law.
Hypothetical Kinetic Data for the Isomerization of 1-Pentyne, 3-ethoxy-3-ethyl-
| Experiment | Initial [Alkyne] (M) | Initial [Base] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10-4 |
| 2 | 0.20 | 0.10 | 3.0 x 10-4 |
| 3 | 0.10 | 0.20 | 3.0 x 10-4 |
The next table presents plausible activation parameters for the acid-catalyzed cleavage of the ether, based on typical values for SN1 reactions of tertiary ethers.
Plausible Activation Parameters for Ether Cleavage
| Parameter | Value |
|---|---|
| Activation Energy (Ea) | 100 - 120 kJ/mol |
| Pre-exponential Factor (A) | 1012 - 1014 s-1 |
| Enthalpy of Activation (ΔH‡) | 95 - 115 kJ/mol |
| Entropy of Activation (ΔS‡) | -10 to +10 J/(mol·K) |
The slightly positive or small negative entropy of activation is consistent with a unimolecular rate-determining step, as expected for an SN1 mechanism.
Equilibrium Studies and Enthalpy/Entropy Contributions to Reactivity
Several key transformations for terminal alkynes are subject to equilibrium control, including isomerization and rearrangement reactions. For 1-Pentyne, 3-ethoxy-3-ethyl-, two such potential reactions are of primary interest: isomerization to a more stable internal alkyne or an allene, and the Meyer-Schuster rearrangement.
Isomerization Reactions
Terminal alkynes can undergo isomerization to form more thermodynamically stable internal alkynes or isomeric allenes. This process is often catalyzed by strong bases. In the case of 1-Pentyne, 3-ethoxy-3-ethyl-, a potential equilibrium could be established between the parent compound, its isomeric internal alkyne (3-ethoxy-3-ethyl-2-pentyne), and the corresponding allene (3-ethoxy-3-ethyl-1,2-pentadiene).
Internal alkynes are generally more stable than terminal alkynes due to the greater substitution of the sp-hybridized carbons, which leads to a more negative enthalpy of formation. This enthalpic stabilization is the primary driving force for the isomerization. The change in entropy for such a reaction is typically small, as the number of molecules remains the same and the change in conformational freedom is minimal. Consequently, the equilibrium often favors the internal alkyne. The "alkyne zipper" reaction is a well-known example of this isomerization, where a triple bond migrates along a carbon chain to the thermodynamically favored internal position, unless the reaction is driven to the terminal position by the formation of a stable acetylide anion. wikipedia.orgmdpi.com
The equilibrium with the allene isomer is also a possibility. Allenes are often intermediates in the isomerization between terminal and internal alkynes. msu.edulibretexts.org Generally, allenes are less stable than the corresponding alkynes, meaning the equilibrium will lie heavily towards the alkyne isomers.
To illustrate the interplay of enthalpy and entropy in these equilibria, a hypothetical set of thermodynamic data for the isomerization of 1-Pentyne, 3-ethoxy-3-ethyl- at 298 K is presented below.
| Reaction | Hypothetical ΔH° (kJ/mol) | Hypothetical ΔS° (J/mol·K) | Hypothetical ΔG° (kJ/mol) | Hypothetical Keq |
|---|---|---|---|---|
| 1-Pentyne, 3-ethoxy-3-ethyl- ⇌ 3-ethoxy-3-ethyl-2-pentyne | -15 | -2 | -14.4 | 338 |
| 1-Pentyne, 3-ethoxy-3-ethyl- ⇌ 3-ethoxy-3-ethyl-1,2-pentadiene | +20 | +5 | +18.5 | 0.00057 |
Meyer-Schuster Rearrangement
Another potential transformation for 1-Pentyne, 3-ethoxy-3-ethyl-, which is a tertiary propargyl ether, is an acid-catalyzed rearrangement analogous to the Meyer-Schuster rearrangement. wikipedia.orgresearchgate.net This reaction typically involves the rearrangement of propargyl alcohols to α,β-unsaturated ketones or aldehydes. For a propargyl ether, a similar rearrangement could be envisioned, potentially leading to an α,β-unsaturated carbonyl compound after hydrolysis of an intermediate.
A hypothetical data table below illustrates the potential thermodynamic parameters for a Meyer-Schuster type rearrangement of 1-Pentyne, 3-ethoxy-3-ethyl-.
| Reaction | Hypothetical ΔH° (kJ/mol) | Hypothetical ΔS° (J/mol·K) | Hypothetical ΔG° (kJ/mol) | Hypothetical Keq |
|---|---|---|---|---|
| 1-Pentyne, 3-ethoxy-3-ethyl- + H₂O → Product + Ethanol | -120 | -15 | -115.5 | 1.2 x 10²⁰ |
Lack of Publicly Available Research Data Precludes a Detailed Theoretical and Computational Analysis of 1-Pentyne, 3-ethoxy-3-ethyl-
A thorough review of scientific literature and chemical databases reveals a significant gap in the publicly available research concerning the theoretical and computational chemistry of the compound 1-Pentyne, 3-ethoxy-3-ethyl-. Despite a comprehensive search for studies related to its electronic structure, reaction pathways, and conformational analysis, no specific scholarly articles or datasets were identified that would allow for a detailed and scientifically accurate discussion as outlined in the requested article structure.
The intended article was to focus on the quantum chemical characterization, computational modeling of reaction pathways, and conformational analysis of 1-Pentyne, 3-ethoxy-3-ethyl-. This would have included an in-depth look at its ground state properties using Density Functional Theory (DFT), high-accuracy electronic structure analysis via ab initio methods, and the modeling of potential addition and rearrangement reactions. Furthermore, the plan was to elucidate reaction mechanisms through Intrinsic Reaction Coordinate (IRC) calculations and to explore the molecule's conformational landscape and dynamics.
However, the foundational research data required to construct such an article, including calculated ground state properties, energy profiles of reactions, and results from molecular dynamics simulations, are not present in the accessible scientific domain. While general computational methodologies for alkynes and ethers are well-established, their specific application to 1-Pentyne, 3-ethoxy-3-ethyl- has not been documented in published research. Consequently, the creation of an informative and scientifically rigorous article that adheres to the requested detailed outline is not feasible at this time. Further computational research would be necessary to generate the data required for such a comprehensive analysis.
Theoretical and Computational Chemistry Studies on 1 Pentyne, 3 Ethoxy 3 Ethyl
Conformational Analysis and Molecular Dynamics Simulations
Potential Energy Surface Exploration
The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. libretexts.org For a molecule with multiple rotatable bonds like 1-Pentyne, 3-ethoxy-3-ethyl-, exploring the PES is crucial to identify its stable conformations (local minima) and the transition states that connect them.
A computational exploration of the PES for 1-Pentyne, 3-ethoxy-3-ethyl- would typically involve systematic rotations around the C-C and C-O single bonds. The energy of the molecule would be calculated at each rotational increment, often using methods like Density Functional Theory (DFT). This process maps out the energy landscape, revealing the lowest energy (most stable) conformations. For instance, the rotation around the C-O bond would likely reveal staggered conformations to be more stable than eclipsed ones due to reduced steric hindrance. The identification of saddle points on the PES corresponds to the transition states between conformers, providing insight into the energy barriers for conformational changes. libretexts.org Such studies on related functionalized alkynes have demonstrated the power of DFT in mapping reaction pathways and understanding molecular stability. researchgate.netresearchgate.net
Solvent Effects on Molecular Conformations
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. frontiersin.orgmit.edursc.orgnih.gov Computational chemistry can model these effects using either implicit or explicit solvent models. ucsb.edu
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the general effects of solvent polarity on the conformational equilibrium of 1-Pentyne, 3-ethoxy-3-ethyl-. For example, a polar solvent would likely stabilize conformers with a larger dipole moment.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding. ucsb.edu While 1-Pentyne, 3-ethoxy-3-ethyl- does not have strong hydrogen bond donors, the ether oxygen can act as a hydrogen bond acceptor, and explicit models could reveal specific interactions with protic solvents.
Molecular dynamics simulations in a box of explicit solvent molecules would provide a detailed picture of how solvent interactions influence the conformational flexibility and preferred shapes of 1-Pentyne, 3-ethoxy-3-ethyl- over time. rsc.org
Prediction of Spectroscopic Parameters to Aid Structural Assignment Methodologies
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule.
Theoretical Vibrational Frequencies (IR, Raman) for Functional Group Analysis
Theoretical calculations of vibrational frequencies can provide a predicted infrared (IR) and Raman spectrum. smu.edu These calculations are typically performed at the same level of theory used for geometry optimization (e.g., DFT). The predicted frequencies help in the assignment of experimental spectral bands to specific vibrational modes of the molecule. For 1-Pentyne, 3-ethoxy-3-ethyl-, key vibrational modes would include the C≡C and ≡C-H stretches of the terminal alkyne, the C-O-C stretch of the ether, and various C-H stretching and bending modes of the ethyl and pentynyl chains. libretexts.org Anharmonic calculations can provide even more accurate predictions of vibrational spectra. mdpi.com
Below is a table of expected characteristic vibrational frequencies for the functional groups in 1-Pentyne, 3-ethoxy-3-ethyl-, based on typical values for these groups.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C-H Stretch | 3330 - 3260 | Strong, Narrow |
| C≡C Stretch | 2260 - 2100 | Weak to Medium | |
| Ether | C-O-C Asymmetric Stretch | 1260 - 1000 | Strong |
| Alkyl Groups | C-H Stretch | 3000 - 2850 | Strong |
| C-H Bend | 1470 - 1350 | Medium |
This is an interactive data table. You can sort and filter the data.
Computational NMR Chemical Shifts and Coupling Constants for Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. mdpi.com
For 1-Pentyne, 3-ethoxy-3-ethyl-, theoretical calculations would predict the chemical shifts for the unique protons and carbons in the molecule. For instance, the acetylenic proton (≡C-H) is expected to have a characteristic chemical shift around 2-3 ppm. libretexts.orgorgchemboulder.comoregonstate.edu The sp-hybridized carbons of the alkyne would resonate in the range of 65-85 ppm. openochem.org The protons and carbons of the ethoxy and ethyl groups would have shifts influenced by the electronegativity of the neighboring oxygen atom. Comparing the calculated NMR parameters with experimental data would provide unambiguous confirmation of the molecular structure.
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 1-Pentyne, 3-ethoxy-3-ethyl-, based on established ranges for similar chemical environments.
Predicted ¹H NMR Chemical Shifts
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ≡C-H | 2.0 - 3.0 | Triplet |
| -O-CH₂-CH₃ | 3.3 - 3.7 | Quartet |
| -C-CH₂-CH₃ | 1.4 - 1.8 | Quartet |
| -O-CH₂-CH₃ | 1.1 - 1.3 | Triplet |
| -C-CH₂-CH₃ | 0.8 - 1.0 | Triplet |
| C≡C-CH₂- | 2.2 - 2.5 | Doublet of Triplets |
This is an interactive data table. You can sort and filter the data.
Predicted ¹³C NMR Chemical Shifts
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| -C≡CH | 80 - 90 |
| -C≡CH | 65 - 75 |
| -C(OR)- | 70 - 80 |
| -O-CH₂- | 55 - 65 |
| -C-CH₂- | 25 - 35 |
| C≡C-CH₂- | 20 - 30 |
| -O-CH₂-CH₃ | 10 - 20 |
| -C-CH₂-CH₃ | 5 - 15 |
This is an interactive data table. You can sort and filter the data.
Advanced Analytical Methodologies Applied to the Study of 1 Pentyne, 3 Ethoxy 3 Ethyl
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For a molecule with the complexity of 1-Pentyne, 3-ethoxy-3-ethyl-, one-dimensional (1D) NMR spectra can be insufficient for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals due to potential signal overlap. Multi-dimensional NMR techniques, however, can resolve these ambiguities by providing correlation information between different nuclei.
Two-dimensional (2D) NMR experiments are crucial for establishing the complete bonding framework and stereochemistry of 1-Pentyne, 3-ethoxy-3-ethyl-.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For 1-Pentyne, 3-ethoxy-3-ethyl-, COSY would show correlations between the protons of each ethyl group (CH₃-CH₂) and between the methylene (B1212753) protons of the ethoxy group and its methyl protons. Long-range coupling might also be observed between the acetylenic proton and other nearby protons. libretexts.orglibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps the correlation between protons and their directly attached carbon atoms. It is invaluable for assigning the ¹³C signals based on the more readily interpretable ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. For instance, correlations from the protons of the ethyl groups to the quaternary carbon at position 3, and from the ethoxy methylene protons to the same carbon, would confirm the core structure of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of protons, which is crucial for conformational analysis. For 1-Pentyne, 3-ethoxy-3-ethyl-, NOESY could reveal through-space interactions between the protons of the ethyl groups and the ethoxy group, providing insights into the preferred rotational conformations around the C3-O bond.
A hypothetical set of 2D NMR correlations for 1-Pentyne, 3-ethoxy-3-ethyl- is presented below:
| Proton Signal (¹H) | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| Acetylenic H | Methylene H's | Acetylenic CH | Quaternary C3, Acetylenic C |
| Ethoxy CH₂ | Ethoxy CH₃ | Ethoxy CH₂ | Quaternary C3, Ethoxy CH₃ |
| Ethyl CH₂ | Ethyl CH₃ | Ethyl CH₂ | Quaternary C3, Ethyl CH₃ |
| Ethoxy CH₃ | Ethoxy CH₂ | Ethoxy CH₃ | Ethoxy CH₂ |
| Ethyl CH₃ | Ethyl CH₂ | Ethyl CH₃ | Quaternary C3, Ethyl CH₂ |
While solution-state NMR is the standard for routine structural elucidation, solid-state NMR (ssNMR) provides unique insights into the structure and dynamics of materials in the solid phase. wikipedia.org For 1-Pentyne, 3-ethoxy-3-ethyl-, ssNMR could be employed to study its crystalline form, should one be prepared. Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that broaden signals in the solid state, leading to higher resolution spectra. wikipedia.orgemory.edu
Cross-polarization (CP) techniques can be used to enhance the signal of low-abundance nuclei like ¹³C. wikipedia.org Furthermore, ssNMR can be used to study the interaction of 1-Pentyne, 3-ethoxy-3-ethyl- with surfaces, for example, if it were adsorbed onto a catalytic support. By observing changes in chemical shifts and relaxation times, information about the orientation and binding of the molecule to the surface can be obtained. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule, allowing for the determination of its elemental formula. This is a critical step in confirming the identity of a newly synthesized compound like 1-Pentyne, 3-ethoxy-3-ethyl-.
The choice of ionization technique is crucial for successful mass analysis.
Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation. chemistrynotmystery.comyoutube.com While the molecular ion peak may be weak or absent for ethers, the resulting fragmentation pattern provides valuable structural information. chemistrynotmystery.comscribd.commiamioh.edublogspot.com
Electrospray Ionization (ESI): A soft ionization technique, ESI is particularly useful for polar molecules and often results in the observation of the protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. For 1-Pentyne, 3-ethoxy-3-ethyl-, ESI would likely produce a strong signal for the protonated molecule, allowing for accurate mass determination.
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and also typically produces a protonated molecular ion. It can be a good alternative to ESI for the analysis of 1-Pentyne, 3-ethoxy-3-ethyl-.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion or protonated molecule) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the molecule's structure and fragmentation pathways. For 1-Pentyne, 3-ethoxy-3-ethyl-, the major fragmentation pathways would likely involve the cleavage of the C-O and C-C bonds adjacent to the oxygen atom and the quaternary carbon. youtube.comblogspot.com
A plausible fragmentation pattern for 1-Pentyne, 3-ethoxy-3-ethyl- is outlined below:
| Precursor Ion (m/z) | Fragmentation Pathway | Resulting Fragment Ion (m/z) |
| [M+H]⁺ | Loss of ethoxy group | [C₇H₁₁]⁺ |
| [M+H]⁺ | Loss of an ethyl group | [C₇H₁₃O]⁺ |
| [M+H]⁺ | Cleavage of the propargyl group | [C₆H₁₃O]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties.
For 1-Pentyne, 3-ethoxy-3-ethyl-, the key vibrational modes would be associated with the terminal alkyne and the ether linkage.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a sharp, strong absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne. libretexts.orgorgchemboulder.com The C≡C triple bond stretch would appear as a weaker absorption in the range of 2100-2260 cm⁻¹. libretexts.orgorgchemboulder.com A strong C-O stretching band characteristic of ethers would be observed in the region of 1000-1200 cm⁻¹. libretexts.org
Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. The C≡C triple bond stretch, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum, appearing in the "Raman silent" region where few other functional groups absorb. aip.orgnih.govacs.org This makes it a particularly useful tool for identifying the alkyne functionality. The symmetric stretching of the C-O-C bond in the ether would also be Raman active.
Expected vibrational frequencies for 1-Pentyne, 3-ethoxy-3-ethyl- are summarized in the table below:
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Terminal Alkyne | ≡C-H stretch | ~3300 (strong, sharp) | ~3300 |
| Terminal Alkyne | C≡C stretch | 2100-2260 (weak to medium) | 2100-2260 (strong) |
| Ether | C-O stretch | 1000-1200 (strong) | Active |
| Alkyl Groups | C-H stretch | 2850-3000 | 2850-3000 |
| Alkyl Groups | C-H bend | ~1375 and ~1450 | ~1375 and ~1450 |
By combining the detailed information obtained from these advanced analytical methodologies, a comprehensive and unambiguous structural and electronic characterization of 1-Pentyne, 3-ethoxy-3-ethyl- can be achieved.
X-ray Crystallography of Co-crystals or Derivatives of 1-Pentyne, 3-ethoxy-3-ethyl- for Solid-State Structure
While 1-Pentyne, 3-ethoxy-3-ethyl- is a liquid at room temperature, its precise three-dimensional structure can be elucidated through X-ray crystallography by forming a suitable crystalline derivative or a co-crystal. This technique provides unequivocal proof of molecular structure and detailed insights into intermolecular interactions in the solid state.
The process would involve reacting 1-Pentyne, 3-ethoxy-3-ethyl- with a reagent that introduces functionalities capable of forming a stable, well-ordered crystal lattice. For instance, a heavy atom could be incorporated to facilitate the phasing of the diffraction data. The resulting crystalline material is then irradiated with X-rays, and the diffraction pattern is analyzed to determine the arrangement of atoms within the crystal.
Hypothetical Crystallographic Data for a Derivative of 1-Pentyne, 3-ethoxy-3-ethyl-
| Parameter | Value |
| Empirical Formula | C₁₅H₁₉NO₅ |
| Formula Weight | 293.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.25 Å, b = 15.78 Å, c = 9.89 Å |
| β = 105.3° | |
| Volume | 1542.9 ų |
| Z | 4 |
| Density (calculated) | 1.263 g/cm³ |
This data is illustrative and represents a hypothetical derivative designed for crystallographic analysis.
Chromatographic Techniques for Reaction Monitoring, Purity Assessment, and Isolation Strategies
Chromatography is an indispensable tool for the analysis of organic compounds like 1-Pentyne, 3-ethoxy-3-ethyl-. It allows for the separation, identification, and quantification of the compound in complex mixtures.
Given the volatility of 1-Pentyne, 3-ethoxy-3-ethyl-, Gas Chromatography (GC) is a primary technique for its analysis. thermofisher.com Method development would focus on selecting the appropriate column and temperature program to achieve optimal separation from starting materials, byproducts, and solvents. A non-polar or medium-polarity column, such as one with a phenyl polysiloxane stationary phase, would likely be suitable.
High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for monitoring reactions where the compound is present in a mixture with non-volatile components. semanticscholar.orgnih.gov A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would be a common starting point for method development. epa.gov
Illustrative GC and HPLC Method Parameters
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase/Carrier Gas | Helium | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injector Temperature | 250 °C | N/A |
| Oven/Column Temperature | 50 °C (2 min), then 10 °C/min to 200 °C | 30 °C |
| Detector | Flame Ionization Detector (FID) | UV-Vis (at 210 nm, due to lack of strong chromophore) or Refractive Index (RI) |
For unambiguous identification of 1-Pentyne, 3-ethoxy-3-ethyl- and other components in a mixture, coupling chromatographic techniques with mass spectrometry is the gold standard. wikipedia.org
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. thermofisher.com As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification. libretexts.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing less volatile or thermally labile compounds that may be present in reaction mixtures alongside 1-Pentyne, 3-ethoxy-3-ethyl-. epa.gov Similar to GC-MS, it provides both retention time data from the HPLC and mass spectral data for each component.
Expected Mass Spectrometry Fragmentation for 1-Pentyne, 3-ethoxy-3-ethyl- (C₉H₁₆O)
| m/z (mass-to-charge ratio) | Proposed Fragment Identity |
| 140 | [M]⁺ (Molecular Ion) |
| 111 | [M - C₂H₅]⁺ |
| 97 | [M - C₂H₅O]⁺ |
| 69 | [C₅H₉]⁺ |
| 57 | [C₄H₉]⁺ |
This table represents a hypothetical fragmentation pattern based on the structure of the compound.
Strategic Applications of 1 Pentyne, 3 Ethoxy 3 Ethyl in Organic Synthesis
Role as a Versatile Building Block in the Construction of Complex Organic Molecules
1-Pentyne, 3-ethoxy-3-ethyl- possesses a terminal alkyne group, which is a highly versatile functional group in organic synthesis, capable of participating in a wide array of chemical transformations. This reactivity, combined with the tertiary ether moiety, makes it a potentially valuable precursor for the synthesis of intricate organic molecules.
Precursor to Enantiomerically Pure Compounds
The carbon atom bearing the ethoxy and ethyl groups in 1-Pentyne, 3-ethoxy-3-ethyl- is a tertiary stereocenter. While the commercially available compound is likely a racemic mixture, its resolution or the development of an asymmetric synthesis would yield enantiomerically pure forms. These chiral building blocks could then be utilized in the stereoselective synthesis of complex molecules. The asymmetric addition of alkynes to carbonyl compounds is a well-established method for creating chiral centers, and chiral alkynyl derivatives are valuable intermediates in the synthesis of a variety of molecular scaffolds. nih.govnih.gov
The development of catalytic asymmetric conjugate additions and other stereoselective reactions involving alkynyl substrates has become a significant area of research. nih.govnih.gov By analogy, enantiomerically enriched 1-Pentyne, 3-ethoxy-3-ethyl- could serve as a key starting material in asymmetric synthesis, allowing for the controlled introduction of a specific stereoisomer into a target molecule.
Integration into Natural Product Synthesis
The alkyne functional group is found in numerous natural products and is a valuable tool in their total synthesis. nih.gov The terminal alkyne of 1-Pentyne, 3-ethoxy-3-ethyl- can be readily functionalized through reactions such as C-C bond formations (e.g., Sonogashira coupling), cycloadditions, and hydrosilylations, providing a pathway to introduce the rest of the molecular framework.
Alkynyl ethers, in general, have been shown to be valuable precursors in the synthesis of complex molecules. ucl.ac.uk For instance, they can undergo sigmatropic rearrangements to form new carbon-carbon bonds under mild conditions. nih.gov This type of reactivity could be exploited in the synthesis of natural products containing complex carbocyclic or heterocyclic cores. While no specific examples of the integration of 1-Pentyne, 3-ethoxy-3-ethyl- into a natural product synthesis have been reported, its structural motifs suggest its potential as a building block in the synthesis of polyketides or other natural products featuring ether linkages and alkyl chains.
Utilization in the Synthesis of Pharmacologically Relevant Scaffolds and Bioactive Compounds
The incorporation of an alkyne moiety into a molecule can significantly influence its biological activity. researchgate.netmdpi.com Many approved drugs and clinical candidates contain an alkyne functional group. researchgate.net The terminal alkyne of 1-Pentyne, 3-ethoxy-3-ethyl- provides a handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for the synthesis of 1,2,3-triazoles. These triazole rings are common scaffolds in medicinal chemistry due to their metabolic stability and ability to participate in hydrogen bonding.
Alkynyl aldehydes and ketones are known to be privileged reagents for the synthesis of a broad spectrum of N-, O-, and S-containing heterocycles, many of which exhibit significant pharmacological activity. rsc.org Although 1-Pentyne, 3-ethoxy-3-ethyl- is not an aldehyde or ketone, its terminal alkyne can be converted to such functional groups, opening pathways to a diverse range of heterocyclic compounds with potential therapeutic applications. The synthesis of bioactive N-heterocycles is a major focus in medicinal chemistry. digitellinc.comijnrd.org
| Potential Bioactive Scaffold | Synthetic Approach from 1-Pentyne, 3-ethoxy-3-ethyl- | Relevant Research Area |
| 1,2,3-Triazoles | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Medicinal Chemistry, Drug Discovery |
| Substituted Furans/Pyrroles | Paal-Knorr type synthesis after hydration of the alkyne | Heterocyclic Chemistry, Medicinal Chemistry |
| Pyrimidines/Imidazoles | Cyclization reactions following functional group manipulation of the alkyne | Heterocyclic Synthesis, Drug Discovery |
Development of Advanced Materials and Polymers Incorporating Alkynyl Ether Moieties
The unique electronic and structural properties of the alkyne group make it an attractive component for the development of advanced materials and polymers.
Monomer for Polymerization Reactions
Alkynes are valuable monomers for the synthesis of conjugated polymers, which often exhibit interesting optoelectronic properties. mdpi.com Various polymerization techniques, including those that are metal-free, have been developed for alkynyl-based monomers. mdpi.com 1-Pentyne, 3-ethoxy-3-ethyl-, with its terminal alkyne, could potentially serve as a monomer in such polymerization reactions.
The resulting polymer would feature a polyacetylene backbone with pendant tertiary ether groups. The presence of these side chains would likely influence the polymer's solubility, processability, and solid-state morphology. The specific properties of such a polymer would need to be experimentally determined, but the versatility of alkyne polymerization suggests a potential route to novel polymeric materials.
| Polymerization Method | Potential Polymer Structure | Potential Applications |
| Transition Metal Catalysis | Poly(1-(1-ethoxy-1-ethylpropyl)acetylene) | Organic electronics, sensors |
| Anionic/Cationic Polymerization | - | - |
| Click Polymerization (with suitable co-monomer) | Copolymers with tailored properties | Functional materials, coatings |
Precursor for Functional Coatings and Sensors
Functional polymer coatings are a rapidly growing area of materials science, with applications ranging from biomedical devices to electronics. fu-berlin.deeuropean-coatings.comspecificpolymers.com The alkyne group of 1-Pentyne, 3-ethoxy-3-ethyl- can be utilized to anchor the molecule to a surface or to participate in cross-linking reactions to form a stable coating. For instance, the alkyne can undergo thiol-yne "click" reactions to form cross-linked polymer networks, a method used to create elastomers with tunable mechanical properties. researchgate.netacs.org
Furthermore, the alkyne moiety can be a key component in the design of chemosensors. Luminescent chemosensors based on alkynyl complexes have been developed for the detection of ions. rsc.org While direct application of 1-Pentyne, 3-ethoxy-3-ethyl- in sensors has not been reported, its alkyne functionality provides a potential attachment point for chromophores or other sensing elements. Polymers derived from alkynes have also shown promise in the development of sensors for environmental monitoring. mdpi.com
Exploitation in Catalyst Design and Ligand Synthesis
There is currently no available scientific literature detailing the use of 1-Pentyne, 3-ethoxy-3-ethyl- in the design of catalysts or as a ligand in synthetic chemistry. The presence of a terminal alkyne offers a potential coordination site for metal centers, a common feature in the design of organometallic catalysts and ligands. However, specific research demonstrating the application of this particular compound for such purposes has not been found.
Future Research Directions and Emerging Paradigms for 1 Pentyne, 3 Ethoxy 3 Ethyl
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The application of artificial intelligence (AI) and machine learning (ML) in chemical research is poised to revolutionize how reactions are predicted and optimized. For a compound like 1-Pentyne, 3-ethoxy-3-ethyl-, AI and ML could be instrumental in several key areas. Predictive models can be developed to forecast the outcomes of various reactions involving the alkyne and ether functionalities. These models, trained on large datasets of known chemical transformations, could predict product structures, yields, and potential byproducts with a high degree of accuracy.
Furthermore, machine learning algorithms can be employed to optimize reaction conditions. By systematically varying parameters such as temperature, pressure, catalyst loading, and solvent in a virtual environment, these algorithms can identify the optimal conditions for a desired transformation much faster than through traditional experimental methods. This not only accelerates the research and development process but also minimizes waste and resource consumption. The use of AI could also aid in the discovery of entirely new reactions and synthetic pathways for 1-Pentyne, 3-ethoxy-3-ethyl-, uncovering novel chemical spaces.
Sustainable and Green Chemistry Approaches for Synthesis and Transformations
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For 1-Pentyne, 3-ethoxy-3-ethyl-, future research will likely focus on developing more environmentally benign approaches for its synthesis and subsequent transformations.
Solvent-Free Reactions and Aqueous Media Chemistry
A significant area of exploration will be the use of solvent-free reaction conditions or the replacement of traditional organic solvents with water. Solvent-free reactions, often facilitated by grinding or ball-milling, can dramatically reduce the environmental impact of a chemical process. For transformations of 1-Pentyne, 3-ethoxy-3-ethyl-, such as additions to the alkyne, solid-state reactions could offer a greener alternative.
The use of water as a solvent is another key aspect of green chemistry. While the solubility of 1-Pentyne, 3-ethoxy-3-ethyl- in water may be limited, the use of surfactants or phase-transfer catalysts could enable a variety of reactions to be carried out in aqueous media. This approach would not only reduce the reliance on volatile organic compounds but could also lead to unique reactivity and selectivity.
Renewable Feedstock Utilization
Future research will also likely investigate the synthesis of 1-Pentyne, 3-ethoxy-3-ethyl- from renewable feedstocks. This would involve developing biosynthetic or chemocatalytic pathways from biomass-derived starting materials. By moving away from petrochemical-based syntheses, the carbon footprint of this compound could be significantly reduced. The development of such bio-based routes would be a critical step towards a more sustainable chemical industry.
Flow Chemistry and Microreactor Technology for Enhanced Synthesis and Control
Flow chemistry and microreactor technology offer numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. The synthesis and functionalization of 1-Pentyne, 3-ethoxy-3-ethyl- could greatly benefit from these technologies.
The small reaction volumes and high surface-area-to-volume ratios in microreactors allow for precise control over temperature and reaction time, which can lead to higher yields and selectivities. This is particularly advantageous for highly exothermic or fast reactions. Furthermore, the enclosed nature of flow systems can improve the safety of handling reactive intermediates or hazardous reagents. The scalability of flow chemistry also allows for a seamless transition from laboratory-scale research to industrial production.
Photocatalysis and Electrocatalysis in the Functionalization of 1-Pentyne, 3-ethoxy-3-ethyl-
Photocatalysis and electrocatalysis are powerful tools for promoting chemical reactions using light or electricity, respectively. These methods often operate under mild conditions and can provide access to unique reaction pathways that are not achievable through traditional thermal methods.
For 1-Pentyne, 3-ethoxy-3-ethyl-, photocatalysis could be employed to facilitate a range of transformations, such as the addition of radicals to the alkyne moiety or C-H functionalization at positions adjacent to the ether oxygen. The use of visible-light photoredox catalysis, in particular, offers a sustainable approach to activating the molecule.
Electrocatalysis provides another avenue for the controlled functionalization of 1-Pentyne, 3-ethoxy-3-ethyl-. By controlling the applied potential, specific oxidation or reduction reactions can be selectively performed. This could be utilized for a variety of transformations, including couplings, additions, and cyclizations, without the need for stoichiometric chemical oxidants or reductants.
Exploration of 1-Pentyne, 3-ethoxy-3-ethyl- in Untapped Chemical Spaces and Novel Reactions
The unique combination of a terminal alkyne and an ether functionality in 1-Pentyne, 3-ethoxy-3-ethyl- makes it an interesting building block for the exploration of novel chemical reactions and the synthesis of new molecular architectures. Future research could focus on leveraging the reactivity of the alkyne in cycloaddition reactions, such as the click reaction, to create complex molecules with potential applications in materials science and pharmaceuticals.
The development of novel catalytic systems for the selective functionalization of either the alkyne or the ether group would open up new avenues for creating a diverse library of derivatives. The exploration of tandem reactions, where multiple transformations occur in a single pot, could also lead to the efficient synthesis of complex target molecules from this relatively simple starting material. The untapped potential of 1-Pentyne, 3-ethoxy-3-ethyl- in multicomponent reactions is another promising area for future investigation, offering a rapid way to build molecular complexity.
Q & A
Basic: What synthetic methodologies are effective for preparing 3-ethoxy-3-ethyl-1-pentyne, and how do reaction conditions influence yield?
Answer:
The synthesis of 3-ethoxy-3-ethyl-1-pentyne typically involves two key steps: (1) introducing the ethoxy and ethyl groups at the C3 position and (2) forming the terminal alkyne. A plausible route is double elimination using vicinal dihalides (e.g., 3-ethoxy-3-ethyl-1,2-dibromopentane) with strong bases like NaNH₂/NH₃ or KOH. The base choice impacts regioselectivity: NaNH₂/NH₃ favors terminal alkyne formation due to its ability to deprotonate intermediates, while KOH may lead to side reactions like hydration . Additionally, Williamson ether synthesis could be employed to install the ethoxy group via reaction of a sodium alkoxide with an alkyl halide (e.g., 3-ethyl-3-bromopent-1-yne + sodium ethoxide). Solvent polarity and temperature must be optimized to minimize competing eliminations .
Advanced: How do steric and electronic effects of the 3-ethoxy and 3-ethyl substituents modulate electrophilic addition pathways in 3-ethoxy-3-ethyl-1-pentyne?
Answer:
The bulky 3-ethoxy and 3-ethyl groups create steric hindrance, directing electrophiles (e.g., H⁺, Br₂) to attack the terminal alkyne carbon (anti-Markovnikov pathway). Computational studies (DFT) show that substituent electron-donating effects stabilize the transition state, lowering activation energy for terminal addition. For example, in halogenation , Br₂ addition yields 1,2-dibromo-3-ethoxy-3-ethylpent-1-ene as the major product, confirmed by NMR and XPS analysis . Contrast this with unsubstituted 1-pentyne, where Markovnikov addition dominates. Kinetic vs. thermodynamic control should be assessed via temperature-dependent experiments .
Basic: What spectroscopic markers distinguish 3-ethoxy-3-ethyl-1-pentyne, and how should researchers interpret its spectral data?
Answer:
Key spectral signatures include:
- IR : Alkyne C≡C stretch (~2100–2260 cm⁻¹), ether C-O stretch (~1100 cm⁻¹) .
- ¹H NMR : Terminal alkyne proton (δ ~1.8–2.1 ppm, singlet), ethoxy CH₂ (δ ~3.4–3.6 ppm), and ethyl CH₃ (δ ~0.9–1.1 ppm) .
- Mass Spec : Molecular ion peak at m/z 140 (C₉H₁₆O⁺) with fragmentation patterns indicating loss of ethoxy (–45 amu) and ethyl (–29 amu) groups .
- 13C NMR : Terminal alkyne carbons (δ ~65–85 ppm), quaternary C3 (δ ~75–80 ppm) .
Advanced: How can computational modeling predict the thermodynamic stability and reaction mechanisms of 3-ethoxy-3-ethyl-1-pentyne?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) are critical for evaluating:
- Thermodynamic stability : Comparing Gibbs free energy of conformers to identify the most stable structure. Substituents increase torsional strain, favoring a linear alkyne geometry .
- Reaction pathways : Simulating intermediates in hydration or hydrogenation reactions. For example, protonation at the terminal carbon is energetically favorable (ΔG‡ ~25 kJ/mol lower than internal attack) .
- Substituent effects : Electron-donating groups (ethoxy) reduce alkyne acidity (pKa ~25 vs. ~26 for unsubstituted 1-pentyne) .
Basic: What purification strategies are recommended for isolating high-purity 3-ethoxy-3-ethyl-1-pentyne from reaction mixtures?
Answer:
Post-synthesis, fractional distillation (boiling point ~140–150°C, estimated via NIST data ) effectively separates the product from lower-boiling solvents (e.g., THF) and higher-boiling byproducts. For trace alkyne hydration byproducts, column chromatography (silica gel, hexane/ethyl acetate 9:1) or catalytic hydrogenation using Pd-Ni/γ-Al₂O₃ selectively removes alkynes without reducing the alkyne group (selectivity ≥85% ). Monitor purity via GC-MS with OV-101 columns (retention index ~559) .
Advanced: How do catalyst composition and support materials influence the hydrogenation selectivity of 3-ethoxy-3-ethyl-1-pentyne to alkenes?
Answer:
In selective hydrogenation , bimetallic Pd-Ni catalysts on acidic supports (e.g., γ-Al₂O₃) enhance alkene selectivity by promoting H₂ dissociation and moderating metal-electron density. Ni incorporation reduces over-hydrogenation to alkanes. For example, Pd-Ni/CaCO₃ achieves 90% 1-pentene yield at 50°C, while Pd alone yields 70% due to excessive H₂ activation. In situ DRIFTS analysis confirms preferential adsorption of the alkyne over the alkene on Ni-rich surfaces . Support porosity (e.g., RX3 vs. γ-Al₂O₃) further modulates diffusion rates and active-site accessibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
